molecular formula C12H11NO4 B6149387 2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid CAS No. 1016703-71-1

2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid

Cat. No. B6149387
CAS RN: 1016703-71-1
M. Wt: 233.2
InChI Key:
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Description

2-(Ethoxycarbonyl)-1H-indole-7-carboxylic acid, commonly referred to as 2-EIC, is a versatile organic compound that has been used in a variety of scientific research applications. It is a non-toxic, water-soluble compound with a low melting point, making it an ideal choice for a variety of research purposes. 2-EIC has been used in a variety of applications, ranging from organic synthesis to biochemical and physiological studies.

Scientific Research Applications

2-EIC has been used in a variety of scientific research applications. It has been used in organic synthesis as a reagent in the synthesis of a variety of organic compounds. It has also been used in biochemical and physiological studies, such as the study of enzyme kinetics and enzyme inhibition. Additionally, 2-EIC has been used in the study of the effects of hormones and drugs on cells.

Mechanism of Action

2-EIC has been shown to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the synthesis of prostaglandins, which are hormones that play an important role in inflammation and pain. 2-EIC binds to the active site of the COX enzyme, preventing the enzyme from catalyzing the reaction that produces prostaglandins. This inhibition of COX results in a decrease in the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The inhibition of COX by 2-EIC results in a decrease in the production of prostaglandins. This decrease in prostaglandin production results in a decrease in inflammation and pain. Additionally, 2-EIC has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Leukotrienes are hormones that play an important role in inflammation, asthma, and allergic reactions. The inhibition of 5-LOX by 2-EIC results in a decrease in the production of leukotrienes, leading to a decrease in inflammation, asthma, and allergic reactions.

Advantages and Limitations for Lab Experiments

2-EIC has many advantages for use in laboratory experiments. It is a non-toxic, water-soluble compound with a low melting point, making it an ideal choice for a variety of research purposes. Additionally, 2-EIC is a relatively inexpensive compound, making it an economical choice for laboratory experiments. However, 2-EIC is not as stable as other compounds and can be easily degraded by light and heat.

Future Directions

The inhibition of COX and 5-LOX by 2-EIC has many potential applications in the medical field. Further research is needed to explore the potential therapeutic uses of 2-EIC in the treatment of inflammation and pain. Additionally, further research is needed to explore the potential of 2-EIC as an inhibitor of other enzymes involved in the production of hormones and other biological molecules. Finally, further research is needed to explore the potential of 2-EIC as a reagent in the synthesis of other organic compounds.

Synthesis Methods

2-EIC is synthesized through a two-step process. The first step involves the reaction of ethyl iodide with indole-7-carboxylic acid in the presence of sodium hydride. This reaction produces 2-bromo-1H-indole-7-carboxylic acid. The second step involves the reaction of the 2-bromo-1H-indole-7-carboxylic acid with ethyl acetoacetate in the presence of sodium hydride. This reaction produces 2-EIC. The two-step synthesis of 2-EIC is a simple and efficient method for producing the compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid involves the reaction of ethyl 2-(1H-indol-7-yl)acetate with ethyl chloroformate followed by hydrolysis to yield the target compound.", "Starting Materials": [ "Ethyl 2-(1H-indol-7-yl)acetate", "Ethyl chloroformate", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 2-(1H-indol-7-yl)acetate is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide in ethanol to yield ethyl 2-(ethoxycarbonyl)-1H-indole-7-carboxylate.", "Step 2: The ethyl ester is then hydrolyzed with sodium hydroxide in water to yield 2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid." ] }

CAS RN

1016703-71-1

Product Name

2-(ethoxycarbonyl)-1H-indole-7-carboxylic acid

Molecular Formula

C12H11NO4

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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